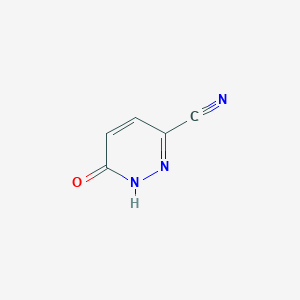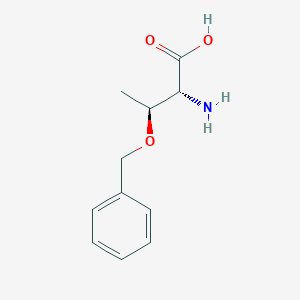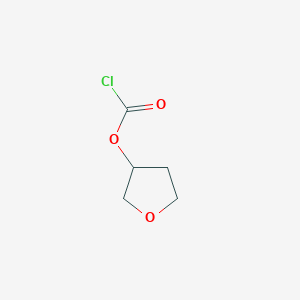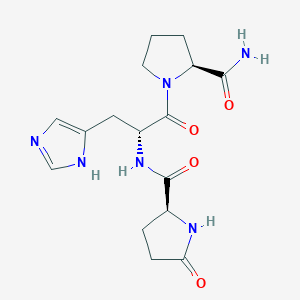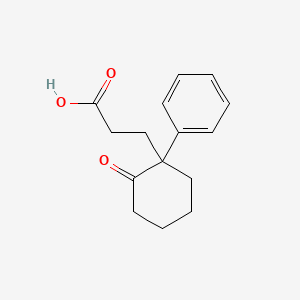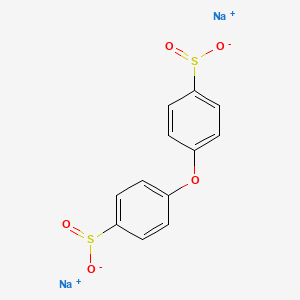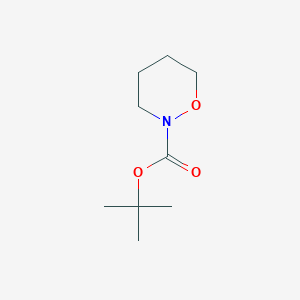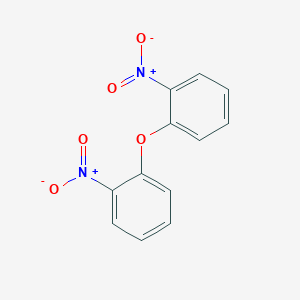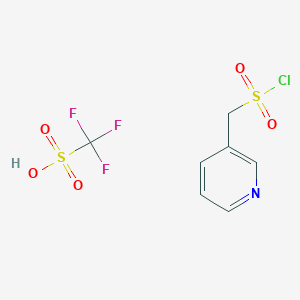
(3-Pyridylmethyl)sulfonyl chloride triflate
Descripción general
Descripción
(3-Pyridylmethyl)sulfonyl chloride triflate: is a chemical compound with the molecular formula C6H6ClNO2S·CHF3O3S and a molecular weight of 341.71 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Pyridylmethyl)sulfonyl chloride triflate typically involves the reaction of 3-pyridylmethanol with sulfonyl chloride and trifluoromethanesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques and purification methods to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: (3-Pyridylmethyl)sulfonyl chloride triflate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and .
Oxidation Reactions: Reagents such as or .
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3-Pyridylmethyl)sulfonyl chloride triflate is used as a reagent for the synthesis of various organic compounds. It is particularly useful in the formation of sulfonamide and sulfonate derivatives .
Biology and Medicine: In biological and medical research, this compound is used to study protein interactions and modifications. It is also employed in the development of potential therapeutic agents .
Industry: While its industrial applications are limited, this compound is used in the production of specialized chemicals and materials for research purposes .
Mecanismo De Acción
The mechanism of action of (3-Pyridylmethyl)sulfonyl chloride triflate involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparación Con Compuestos Similares
- (4-Pyridylmethyl)sulfonyl chloride
- (2-Pyridylmethyl)sulfonyl chloride
- (3-Pyridylmethyl)sulfonyl fluoride
Uniqueness: (3-Pyridylmethyl)sulfonyl chloride triflate is unique due to its triflate group, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly valuable in research applications where high reactivity is required .
Propiedades
IUPAC Name |
pyridin-3-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-2-1-3-8-4-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWJYPAJVLWLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3023466.png)



